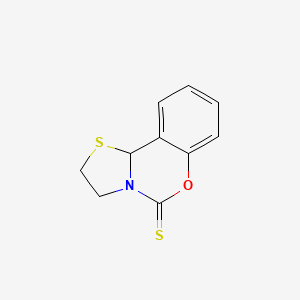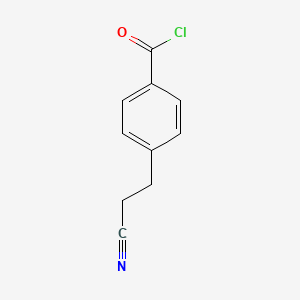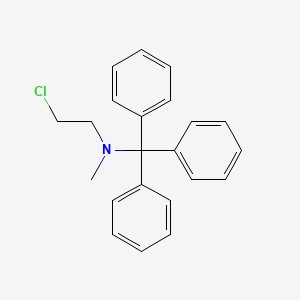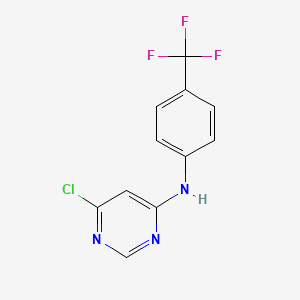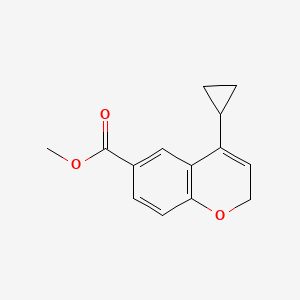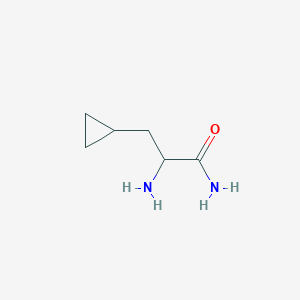
Ethyl 2-bromo-2-(o-tolyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-bromo-2-(o-tolyl)acetate is an organic compound with the molecular formula C11H13BrO2 It is an ester derivative of 2-bromo-2-(2-methylphenyl)acetic acid
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(o-tolyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-2-(2-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl 2-(2-methylphenyl)acetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-bromo-2-(2-methylphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
Ethyl 2-bromo-2-(o-tolyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 2-azido-2-(2-methylphenyl)acetate or ethyl 2-thiocyanato-2-(2-methylphenyl)acetate.
Reduction: Formation of ethyl 2-bromo-2-(2-methylphenyl)ethanol.
Oxidation: Formation of ethyl 2-bromo-2-(2-carboxyphenyl)acetate.
科学的研究の応用
Ethyl 2-bromo-2-(o-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.
作用機序
The mechanism of action of ethyl 2-bromo-2-(2-methylphenyl)acetate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process typically involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. This process involves the formation of a tetrahedral intermediate, which then collapses to form the alcohol.
In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms from the oxidizing agent. This process involves the formation of an intermediate species, such as an alcohol or aldehyde, which is further oxidized to the carboxylic acid.
類似化合物との比較
Ethyl 2-bromo-2-(o-tolyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-bromo-2-phenylacetate: Lacks the methyl group on the aromatic ring, leading to different reactivity and properties.
Ethyl 2-chloro-2-(2-methylphenyl)acetate: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity in nucleophilic substitution reactions.
Ethyl 2-bromo-2-(4-methylphenyl)acetate: Has the methyl group in a different position on the aromatic ring, affecting its chemical behavior and reactivity.
The uniqueness of ethyl 2-bromo-2-(2-methylphenyl)acetate lies in its specific substitution pattern and the presence of both the bromine and ester functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
ethyl 2-bromo-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
InChIキー |
WSHAGPCQJGMMGF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=CC=C1C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

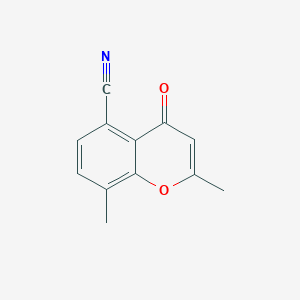

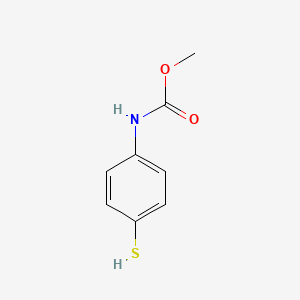
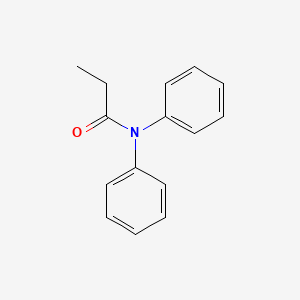
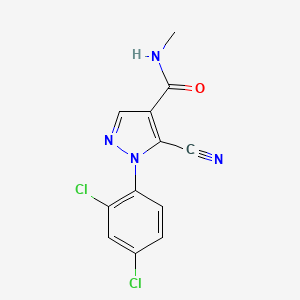
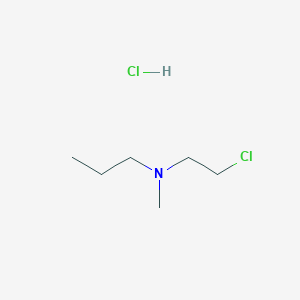
![5H-1,3-Dioxolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B8719900.png)
